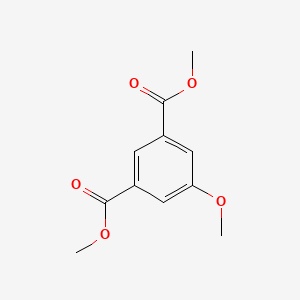

Dimethyl 5-methoxyisophthalate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-methoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYGKPSIBDYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400183 | |

| Record name | Dimethyl 5-methoxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20319-44-2 | |

| Record name | Dimethyl 5-methoxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-5-methoxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 5-Methoxyisophthalate from 5-Hydroxyisophthalic Acid

Introduction

Dimethyl 5-methoxyisophthalate is a valuable diester compound that serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its structure, featuring a methoxy group and two methyl ester functionalities on an aromatic ring, makes it a versatile building block for introducing the isophthalate moiety into more complex molecules. This guide provides a comprehensive overview of the synthesis of this compound from 5-hydroxyisophthalic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview: The Williamson Ether Synthesis

The conversion of 5-hydroxyisophthalic acid to this compound is a two-step process. The first and most critical step is the methylation of the phenolic hydroxyl group, a classic example of the Williamson ether synthesis.[1][2] This is followed by the esterification of the two carboxylic acid groups. However, a more direct and common approach involves starting with dimethyl 5-hydroxyisophthalate, thus simplifying the process to a single methylation step. This guide will focus on the methylation of the readily available dimethyl 5-hydroxyisophthalate.

The Williamson ether synthesis is a widely used organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide).[1] In the context of this synthesis, the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the desired methoxy group.[1][3]

Choosing the Right Reagents: Causality in Experimental Design

The selection of the base and methylating agent is crucial for the success of the reaction.

-

Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester groups. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). Potassium carbonate is a moderately strong base that is often preferred as it is less likely to induce ester hydrolysis compared to stronger bases like NaOH, especially at elevated temperatures.[4]

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are the most common methylating agents for this type of reaction.[5] Dimethyl sulfate is a potent and cost-effective methylating agent, often favored in industrial applications.[5] It is, however, extremely toxic and must be handled with extreme caution.[5][6][7] Methyl iodide is also effective but is more volatile and light-sensitive. The choice between the two often depends on the scale of the reaction, safety considerations, and reagent availability.

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from dimethyl 5-hydroxyisophthalate using dimethyl sulfate and potassium carbonate.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Dimethyl 5-hydroxyisophthalate | Starting material |

| Dimethyl sulfate | Methylating agent |

| Anhydrous potassium carbonate | Base |

| Acetone (anhydrous) | Reaction solvent |

| Ethyl acetate | Extraction solvent |

| Brine (saturated NaCl solution) | Washing agent |

| Anhydrous sodium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal under reduced pressure |

| Buchner funnel and filter flask | For solid filtration |

| Melting point apparatus | For purity assessment |

| NMR, IR, Mass Spectrometer | For structural characterization |

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimethyl 5-hydroxyisophthalate (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume of acetone should be sufficient to ensure good mixing of the reactants.

-

Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6][7]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate.

-

Workup - Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to obtain a pure, crystalline solid.[8]

Reaction Mechanism: An SN2 Transformation

The methylation of the phenolic hydroxyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9]

-

Deprotonation: The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks one of the electrophilic methyl groups of dimethyl sulfate.[3][10]

-

Displacement: In a concerted step, the phenoxide ion forms a new carbon-oxygen bond with the methyl group, while simultaneously displacing the methyl sulfate anion as a good leaving group.[1]

Mechanistic Diagram

Caption: The two-step mechanism of the Williamson ether synthesis.

Purification and Characterization

Purification

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical for obtaining high-purity crystals. Methanol is often a suitable solvent for recrystallizing aromatic esters. The crude product is dissolved in a minimum amount of hot methanol, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point range close to the literature value indicates high purity. |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, and the two methyl ester protons with the correct integration values.[8] |

| ¹³C NMR Spectroscopy | The spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit strong absorption bands for the C=O stretching of the ester groups and C-O stretching of the ether and ester groups.[11] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.[11] |

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals, and all procedures should be carried out with appropriate safety measures in place.

-

Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[5][6][7] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled or ingested.[6][12] All manipulations involving dimethyl sulfate must be conducted in a certified chemical fume hood.[5][6] Impermeable gloves, safety goggles, and a lab coat are mandatory.[5][7] An emergency shower and eyewash station should be readily accessible.

-

Acetone and Ethyl Acetate: These solvents are flammable. Keep them away from open flames and ignition sources.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid generating dust.

-

Waste Disposal: All chemical waste, especially that containing dimethyl sulfate, must be disposed of according to institutional and local regulations for hazardous waste.[5]

Conclusion

The synthesis of this compound from dimethyl 5-hydroxyisophthalate via the Williamson ether synthesis is a robust and well-established method. By carefully selecting the appropriate base and methylating agent and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and are broadly applicable to the preparation of other ethers and esters.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 7. aarti-industries.com [aarti-industries.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemstock.ae [chemstock.ae]

Dimethyl 5-methoxyisophthalate: A Comprehensive Technical Guide for Advanced Research

Introduction: Situating Dimethyl 5-methoxyisophthalate in Modern Chemistry

This compound is a substituted aromatic dicarboxylic acid ester that has garnered significant interest as a versatile building block in contemporary chemical research. Its history is rooted in the broader exploration of isophthalic acid and its derivatives, which have been fundamental to the development of materials science, particularly in the realm of polymers like the fire-resistant Nomex.[1] Today, this compound serves not as an end-product but as a crucial intermediate, valued for the specific reactivity and structural properties conferred by its methoxy and dual ester functional groups.[1]

This guide provides an in-depth examination of the chemical properties, structure, synthesis, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for use in advanced synthesis, materials science, and medicinal chemistry.

Core Chemical and Physical Properties

The compound's physical and chemical characteristics are foundational to its application in experimental work. It is a solid at room temperature with a defined melting point range.

| Property | Value | Source(s) |

| CAS Number | 20319-44-2 | [2] |

| Molecular Formula | C₁₁H₁₂O₅ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Melting Point | 108-112 °C | [2][3] |

| Linear Formula | CH₃OC₆H₃(CO₂CH₃)₂ | [2] |

| InChI Key | XZWYGKPSIBDYDY-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1cc(OC)cc(c1)C(=O)OC | [2] |

| Appearance | White to light yellow solid/powder | [4] |

| Solubility | Soluble in ethanol, ether, and aromatic hydrocarbons. | [4] |

Molecular Structure and Spectroscopic Profile

The structure of this compound features a benzene ring substituted at the 1, 3, and 5 positions. The two methyl ester groups are located at positions 1 and 3, while the methoxy group is at position 5. This symmetrical substitution pattern has direct implications for its spectroscopic signature.

Predicted Spectroscopic Data

While experimental spectra are not widely published, a robust prediction of its NMR and IR data can be made based on its structure. This is crucial for researchers to confirm the identity and purity of synthesized or purchased material.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The symmetry of the molecule would result in two distinct signals for the three aromatic protons. The proton at C4 (between the two ester groups) would likely appear as a triplet, while the two equivalent protons at C2 and C6 would appear as a doublet.

-

~8.2-8.4 ppm (t, 1H, H-4)

-

~7.6-7.8 ppm (d, 2H, H-2, H-6)

-

-

Ester Methyl Protons: The six protons of the two equivalent methyl ester groups would appear as a sharp singlet.

-

~3.9 ppm (s, 6H, -COOCH₃)

-

-

Methoxy Protons: The three protons of the methoxy group would also appear as a sharp singlet, typically slightly downfield from the ester methyls.

-

~3.8 ppm (s, 3H, -OCH₃)

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: ~165-167 ppm

-

Aromatic Carbons:

-

C5 (attached to -OCH₃): ~160 ppm

-

C1, C3 (attached to esters): ~131-133 ppm

-

C2, C6: ~118-120 ppm

-

C4: ~115-117 ppm

-

-

Ester Methyl Carbons: ~52-53 ppm

-

Methoxy Carbon: ~55-56 ppm

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester & Ether): Multiple strong bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Mechanistic Pathways

The synthesis of this compound is most efficiently achieved through the alkylation of a hydroxyl-substituted precursor. An alternative, though often less direct, method is the esterification of 5-methoxyisophthalic acid.

Preferred Route: Alkylation of Dimethyl 5-hydroxyisophthalate

This is the most widely documented and efficient synthesis, starting from the readily available Dimethyl 5-hydroxyisophthalate.[1] The reaction involves the methylation of the phenolic hydroxyl group.

Reaction: Dimethyl 5-hydroxyisophthalate + Dimethyl Sulfate → (in presence of K₂CO₃) → this compound

Causality and Mechanism: The choice of potassium carbonate (K₂CO₃) as the base is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks one of the methyl groups of dimethyl sulfate in a classic SN2 (bimolecular nucleophilic substitution) reaction, displacing the methyl sulfate anion and forming the desired methoxy ether.[1] Dimethyl sulfate is an excellent methylating agent for this purpose due to the good leaving group ability of the methyl sulfate ion.

Caption: Alkylation pathway for the synthesis of this compound.

Alternative Route: Fischer-Speier Esterification

This method begins with 5-methoxyisophthalic acid and converts the two carboxylic acid groups into methyl esters.[1]

Reaction: 5-methoxyisophthalic acid + Methanol (excess) → (in presence of H₂SO₄ catalyst) → this compound

Causality and Mechanism: This reaction follows the Fischer-Speier esterification mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this activated carbon. Following proton transfer and the elimination of a water molecule, the ester is formed.[1] To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is achieved by using a large excess of methanol and often by removing the water that is formed during the reaction.[1]

Key Applications in Research and Development

This compound is primarily valued as a precursor for more complex molecules, leveraging its functional groups for further synthetic transformations.

Intermediate for 5-methoxyisophthalic acid

One of its most common applications is in the synthesis of 5-methoxyisophthalic acid.[2][3] This hydrolysis reaction is straightforward but crucial, as the resulting diacid is a key component in other fields.

Building Block for Coordination Polymers and MOFs

The derivative, 5-methoxyisophthalic acid, is extensively used as an organic linker or ligand to construct coordination polymers and Metal-Organic Frameworks (MOFs).[1] The methoxy group is not merely a passive substituent; its electronic and steric properties can influence the final structure and properties (e.g., pore size, catalytic activity) of the resulting framework material.[1] These materials are under intense investigation for applications in gas storage, chemical separations, and catalysis.[1]

Scaffold in Medicinal Chemistry

The isophthalate scaffold is a recognized structural motif in medicinal chemistry. Research has shown that derivatives can act as ligands for biological targets, including protein kinase C (PKC), highlighting potential avenues for drug discovery.[1] this compound provides a convenient starting point for creating a library of substituted isophthalate derivatives for screening and lead optimization.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Synthesis via Alkylation (Self-Validating Protocol)

This protocol for the methylation of Dimethyl 5-hydroxyisophthalate is designed to be self-validating through careful monitoring and characterization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Dimethyl 5-hydroxyisophthalate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.

-

Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

-

Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure this compound as a white solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to the expected values.

Characterization by HPLC

Purity analysis can be performed using reverse-phase HPLC. While a specific method for the title compound is not published, a method for the closely related Dimethyl 5-hydroxyisophthalate can be adapted.

References

A Technical Guide to the Spectroscopic Characterization of Dimethyl 5-methoxyisophthalate

Introduction: The Analytical Imperative

Dimethyl 5-methoxyisophthalate (DM-5-MI) is an aromatic ester with significant potential in organic synthesis, serving as a building block for more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring two methyl ester groups and a methoxy substituent on a benzene ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.

This guide is structured to provide not just the data, but the rationale behind its interpretation and acquisition. As such, it serves as both a reference for DM-5-MI and a practical overview of spectroscopic analysis for similar small molecules.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound (CAS No: 20319-44-2, Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 224.21 g/mol ). These predictions are based on established spectroscopic principles and comparison with experimentally determined data of structural analogs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | t (triplet) | 1H | H-2 |

| ~7.70 | d (doublet) | 2H | H-4, H-6 |

| ~3.95 | s (singlet) | 6H | 2 x -COOCH₃ |

| ~3.90 | s (singlet) | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~166.0 | Quaternary | 2 x C =O |

| ~159.5 | Quaternary | C -5 |

| ~132.0 | Quaternary | C -1, C -3 |

| ~122.0 | CH | C -2 |

| ~119.0 | CH | C -4, C -6 |

| ~55.0 | CH₃ | -OC H₃ |

| ~52.5 | CH₃ | 2 x -COOC H₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3000-2850 | Medium | C-H stretch | Methoxy and Methyl C-H |

| ~1725 | Strong | C=O stretch | Ester Carbonyl |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl-Alkyl Ether & Ester |

| ~1100 | Strong | C-O stretch | Alkyl-Aryl Ether & Ester |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 193 | [M - OCH₃]⁺ |

| 165 | [M - COOCH₃]⁺ |

In-Depth Spectroscopic Interpretation

The predicted data provides a detailed electronic and vibrational picture of the this compound molecule. The rationale for these predictions is rooted in the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be relatively simple and highly symmetrical.

-

Aromatic Protons: The methoxy group at C-5 is an electron-donating group, which will shield the ortho (C-4, C-6) and para (C-2) positions. Conversely, the two electron-withdrawing ester groups will deshield these same protons. The net effect results in the predicted downfield shifts. The proton at C-2, being para to the methoxy group and flanked by two ester groups, is expected to be the most downfield and appear as a triplet due to coupling with the two equivalent protons at C-4 and C-6. The protons at C-4 and C-6 are chemically equivalent and will appear as a doublet, coupling with the C-2 proton.

-

Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet. The three protons of the methoxy group will also appear as a sharp singlet, likely slightly upfield from the ester methyls.

¹³C NMR Spectroscopy: The Carbon Skeleton

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

Carbonyl Carbons: The carbons of the ester carbonyl groups are expected to be the most downfield, a characteristic feature of this functional group.

-

Aromatic Carbons: The carbon attached to the methoxy group (C-5) will be the most shielded (furthest upfield) among the aromatic carbons due to the strong electron-donating effect of the oxygen. The carbons bearing the ester groups (C-1, C-3) will be deshielded.

-

Methyl Carbons: The carbons of the methoxy and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Molecular Vibrations

The IR spectrum is dominated by the strong absorption of the carbonyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most prominent feature and is indicative of the ester functional groups.

-

C-O Stretches: Strong bands in the 1250-1100 cm⁻¹ region are expected, corresponding to the C-O stretching vibrations of the ester and ether linkages.

-

Aromatic C=C Stretches: Absorptions of medium to weak intensity in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-H Stretches: Absorptions corresponding to the C-H stretching of the methyl and methoxy groups will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry: Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is expected to produce a clear molecular ion peak and characteristic fragment ions.

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 224 should be observable, confirming the molecular weight of the compound.

-

Key Fragments: The most common fragmentation pathways for aromatic esters involve the loss of the alkoxy group or the entire ester group. Therefore, fragments at m/z 193 (loss of -OCH₃) and m/z 165 (loss of -COOCH₃) are anticipated to be prominent.

Experimental Protocols: A Guide to Data Acquisition

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for a solid sample like this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 30° or 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (D1) to 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Set a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Protocol 2: FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Deposit a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a solid sample, use a direct insertion probe.

-

Place a small amount of the sample into a capillary tube at the tip of the probe.

-

-

Instrument Parameters:

-

Set the ion source to the electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.[1]

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

-

-

Data Acquisition:

-

Insert the direct insertion probe into the mass spectrometer.

-

Slowly heat the probe to volatilize the sample into the ion source.

-

The instrument will record the mass spectrum as the sample enters the ion source.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.

Caption: A workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify this compound and assess its purity. The detailed experimental protocols offer a practical framework for acquiring high-quality spectroscopic data. Ultimately, a multi-technique approach, as outlined in the workflow, is essential for the unambiguous structural elucidation of this and other novel organic molecules.

References

An In-Depth Technical Guide to Dimethyl 5-methoxyisophthalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-methoxyisophthalate is an aromatic diester that serves as a crucial building block in various fields of chemical synthesis, ranging from the development of novel pharmaceuticals to the construction of advanced materials like metal-organic frameworks (MOFs). Its trifunctional nature, featuring two ester groups and a methoxy substituent on the benzene ring, provides a versatile platform for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Core Properties and Data

A summary of the essential chemical and physical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 20319-44-2 | [1] |

| Molecular Formula | C₁₁H₁₂O₅ | N/A |

| Molecular Weight | 224.21 g/mol | N/A |

| Melting Point | 108-112 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the methylation of Dimethyl 5-hydroxyisophthalate. This reaction is a classic example of a Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Dimethyl 5-hydroxyisophthalate

-

Dimethyl sulfate (Caution: Highly toxic and carcinogenic) or Methyl iodide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dimethyl 5-hydroxyisophthalate (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (a mild excess, e.g., 1.5-2.0 eq) followed by the dropwise addition of dimethyl sulfate (a slight excess, e.g., 1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine solution to remove any remaining inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR). The expected melting point is in the range of 108-112 °C.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The aromatic protons will appear as multiplets or distinct singlets/doublets depending on the coupling patterns. The six protons of the two equivalent methyl ester groups will appear as a sharp singlet, and the three protons of the methoxy group will also appear as a sharp singlet at a different chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons (with and without attached protons), and the methyl carbons of the ester and methoxy groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of methoxy groups (-OCH₃) or methyl carboxylate groups (-COOCH₃).

Applications in Research and Development

This compound is a valuable intermediate with growing importance in several areas of chemical research.

Precursor for Metal-Organic Frameworks (MOFs)

A primary application of this compound is its use as a precursor for the synthesis of 5-methoxyisophthalic acid. This is typically achieved through the hydrolysis of the two ester groups under basic or acidic conditions. 5-methoxyisophthalic acid is then employed as an organic linker to construct coordination polymers and MOFs.[2] The methoxy group can influence the resulting framework's topology, porosity, and functional properties, making it a subject of interest in materials science for applications in gas storage, separation, and catalysis.[2][3]

Caption: Pathway from this compound to MOFs.

Building Block in Medicinal Chemistry and Drug Development

The isophthalate scaffold is a recognized structural motif in medicinal chemistry.[2] Derivatives of isophthalic acid have been investigated for their potential as ligands for various biological targets. While direct applications of this compound in drug molecules are less common, its functional groups allow for its use as a versatile starting material for the synthesis of more complex, biologically active molecules. For instance, the ester groups can be converted to amides, and the methoxy group can be cleaved to a hydroxyl group for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for chemists in both materials science and medicinal chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an insight into its key applications, aiming to facilitate its effective use in innovative research and development endeavors.

References

The Solubility Profile of Dimethyl 5-methoxyisophthalate: A Technical Guide for Pharmaceutical and Chemical Research

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, polymer chemistry, and organic synthesis, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic—it is a critical parameter for reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of the solubility characteristics of Dimethyl 5-methoxyisophthalate (CAS No. 20319-44-2), a key building block in the synthesis of advanced polymers and a potential intermediate in novel therapeutic agents.[3][4]

This compound, with a molecular weight of 224.21 g/mol and a melting point of 108-112 °C, is a solid at room temperature.[5] Its aromatic structure, featuring two methyl ester groups and a methoxy group, imparts a moderate polarity that governs its interactions with different solvent environments. This guide will delve into the theoretical underpinnings of its solubility, present available qualitative data, and provide a robust experimental framework for researchers to determine precise quantitative solubility, thereby empowering informed solvent selection for a multitude of applications.

Theoretical Framework: Predicting Solubility Based on Molecular Structure

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are effective for non-polar compounds.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The presence of the ester (-COOCH₃) and methoxy (-OCH₃) functional groups introduces polarity to the molecule due to the electronegativity of the oxygen atoms. However, the benzene ring is inherently non-polar. The overall polarity of this compound is therefore a balance of these features, suggesting it will exhibit solubility in a range of solvents with intermediate to polar characteristics.

Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Inferred Solubility | Rationale & Supporting Evidence |

| Halogenated | Chloroform, Dichloromethane | Soluble | Polyesters derived from this compound show enhanced solubility in chloroform, suggesting good solubility of the monomer itself.[3] |

| Esters | Ethyl Acetate | Soluble | Used as an eluent in silica gel column chromatography for purification, indicating solubility.[3] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | The aromatic ring of the solute has a chemical affinity for aromatic solvents. |

| Ketones | Acetone | Likely Soluble | A polar aprotic solvent that is generally effective for dissolving moderately polar organic compounds. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The polar hydroxyl group of alcohols can interact with the ester and methoxy groups of the solute. However, the non-polar benzene ring may limit high solubility. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Slightly Soluble to Insoluble (at room temp.) | Used for recrystallization, which implies that the compound is soluble at elevated temperatures but has low solubility at room temperature, allowing for crystal formation upon cooling.[3] |

| Polar Protic | Water | Insoluble | The large non-polar aromatic ring is expected to make the compound immiscible with water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 milliliters ( g/100 mL), or moles per liter (mol/L).

-

Solvent Selection in a Drug Development Context

The choice of solvent in pharmaceutical manufacturing is a critical decision that impacts safety, efficacy, and regulatory compliance.[6] Key considerations extend beyond mere solubility and include:[6]

-

Purity and Compliance: Solvents must meet pharmacopeial standards (e.g., USP, BP) and comply with guidelines for residual solvents (ICH Q3C).[6]

-

Functionality: The solvent's boiling point, volatility, polarity, and reactivity must be compatible with the specific manufacturing process (synthesis, purification, formulation).[6]

-

Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major factors. The industry is increasingly moving towards "green" and recoverable solvents.[6]

Logical Flow for Solvent Selection in Drug Development

Caption: Decision-making workflow for solvent selection.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with practical, actionable experimental protocols. While quantitative data remains to be fully elucidated in the public domain, the qualitative analysis and the detailed methodology presented herein equip researchers with the necessary tools to perform their own precise solubility assessments. As the applications of this compound continue to expand, particularly in the development of novel materials and pharmaceuticals, a thorough understanding of its solubility behavior will be indispensable for accelerating innovation and ensuring the robustness and efficiency of chemical processes.

References

Theoretical studies on Dimethyl 5-methoxyisophthalate molecular structure

An In-depth Technical Guide on the Theoretical and Spectroscopic Analysis of Dimethyl 5-methoxyisophthalate's Molecular Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (DM-5-MI), a key intermediate in polymer and pharmaceutical synthesis. We explore the synergy between computational chemistry, specifically Density Functional Theory (DFT), and experimental spectroscopic methods like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. This dual approach provides a robust framework for understanding the molecule's geometric parameters, vibrational dynamics, electronic properties, and potential for non-linear optical (NLO) applications. The causality behind methodological choices is detailed, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No: 20319-44-2, Formula: CH₃OC₆H₃(CO₂CH₃)₂) is an aromatic dicarboxylic acid ester. Its structural backbone, a benzene ring substituted with two methyl ester groups and a methoxy group, makes it a valuable building block in organic synthesis. It serves primarily as an intermediate in the production of high-molecular-weight polyesters, where it enhances the clarity and strength of materials like beverage bottles.[1][2] Furthermore, its functional groups offer sites for various chemical transformations, making it a precursor for more complex functionalized aromatic compounds used in pharmaceuticals and advanced materials.[3][4]

A thorough understanding of DM-5-MI's molecular structure is paramount. It allows for the prediction of its chemical behavior, reactivity, and stability, which are critical for optimizing synthetic routes and designing new materials.[3] This guide elucidates its structural and electronic landscape through a powerful combination of theoretical modeling and experimental validation.

Methodological Framework: A Symbiotic Approach

To achieve a holistic understanding of a molecule's properties, relying on a single methodology is insufficient. We employ a synergistic workflow where theoretical calculations provide a detailed quantum-level picture, while experimental spectroscopy offers real-world data to validate and refine the theoretical model.

Caption: Workflow combining theoretical DFT calculations with experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][5] Its popularity stems from a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.

-

Software & Method: All calculations are performed using the Gaussian software package. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation. This functional is widely recognized for its excellent performance in predicting molecular geometries and vibrational frequencies.[1][5] The 6-311++G(d,p) basis set is used, which provides a high degree of flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.

-

Geometry Optimization: The initial step involves finding the global minimum energy structure of DM-5-MI. This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the most stable molecular conformation.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated. This serves two purposes: 1) it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) it provides a theoretical vibrational spectrum (FT-IR and Raman) that can be directly compared with experimental results.[1][6] To account for systematic errors arising from the harmonic approximation and basis set limitations, calculated frequencies are uniformly scaled by an empirical factor.[1]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies lower reactivity and higher kinetic stability.[7][8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites most susceptible to chemical attack.[5][8]

-

Experimental Protocol: Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: These techniques measure the absorption or scattering of infrared radiation due to molecular vibrations. The resulting spectra provide a unique "fingerprint" of the molecule's functional groups and overall structure, serving as the definitive benchmark for our theoretical calculations.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide unambiguous information about the connectivity and chemical environment of the atoms within the molecule, confirming the synthesized structure matches the one being modeled.[9]

Results and Discussion: The Molecular Landscape of DM-5-MI

Molecular Geometry

The geometry of DM-5-MI was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure shows a nearly planar benzene ring. The orientation of the ester and methoxy groups relative to the ring is a critical factor in determining the molecule's overall polarity and crystal packing. In related structures, such as dimethyl 5-iodoisophthalate, the methyl carboxylate groups are observed to be slightly twisted relative to the benzene ring plane.[10] A similar slight torsion is expected in DM-5-MI to minimize steric hindrance.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O (ester) | 1.21 | Bond Angle | C-C-C (ring) | ~120.0 |

| C-O (ester) | 1.35 | O=C-O (ester) | ~124.0 | ||

| C-O (methoxy) | 1.36 | C-O-C (methoxy) | ~118.0 |

| | C-C (ring) | 1.39 | | | |

Vibrational Spectral Analysis

The calculated vibrational frequencies provide a detailed assignment for the experimental FT-IR and FT-Raman spectra. A strong correlation between the scaled theoretical wavenumbers and the experimental bands validates the accuracy of the computed molecular geometry.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| C-H stretch (Aromatic) | ~3090 | ~3095 | 3085 |

| C-H stretch (Methyl) | ~2950 | ~2955 | 2952 |

| C=O stretch (Ester) | 1725 (very strong) | 1730 (strong) | 1728 |

| C-C stretch (Ring) | ~1600, 1450 | ~1605, 1455 | 1602, 1453 |

| C-O stretch (Ester/Ether) | 1255 (strong) | 1260 (strong) | 1258 |

-

C=O Stretching: The most characteristic vibration is the C=O stretching of the two ester groups, which appears as a very strong band around 1725-1730 cm⁻¹. The high intensity is due to the large change in dipole moment during this vibration. The calculated value shows excellent agreement.[1]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.[1]

-

C-O Stretching: The strong bands observed in the 1300-1200 cm⁻¹ region are characteristic of the C-O stretching vibrations from both the ester and methoxy functional groups.[1]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The FMO analysis is critical for predicting the electronic and optical properties of DM-5-MI. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Caption: HOMO-LUMO energy gap diagram for this compound.

-

Electron Density Distribution: The HOMO is primarily localized on the electron-rich methoxy group and the benzene ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-withdrawing carbonyl groups of the esters, marking them as the likely sites for nucleophilic attack.

-

Energy Gap: The calculated HOMO-LUMO energy gap (ΔE) is relatively large, suggesting that this compound is a kinetically stable molecule. This stability is desirable for an intermediate that must withstand various reaction conditions without degradation. The energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.[11]

Molecular Electrostatic Potential (MEP)

The MEP map visually confirms the predictions from the FMO analysis.

-

Negative Potential Regions (Red/Yellow): These are located around the highly electronegative oxygen atoms of the carbonyl and methoxy groups. These sites are electron-rich and are the most probable targets for electrophiles.

-

Positive Potential Regions (Blue): These are found around the hydrogen atoms, particularly those on the aromatic ring, making them susceptible to nucleophilic attack.

The interplay of these electron-rich and electron-poor zones governs the molecule's intermolecular interactions and its reactivity in chemical synthesis.[3]

Conclusion

This comprehensive guide demonstrates the power of integrating theoretical DFT calculations with experimental spectroscopic data for the molecular-level characterization of this compound. Our analysis, grounded in the B3LYP/6-311++G(d,p) level of theory, shows excellent correlation with experimental FT-IR and FT-Raman vibrational data, confirming the accuracy of the optimized molecular structure.

The key findings are:

-

Structural Stability: The molecule possesses a stable geometric conformation with a significant HOMO-LUMO energy gap, consistent with its role as a robust chemical intermediate.

-

Vibrational Fingerprint: A detailed assignment of the vibrational spectra has been established, providing a reliable reference for quality control and reaction monitoring.

-

Reactivity Prediction: FMO and MEP analyses have clearly identified the electron-rich (oxygen atoms) and electron-poor (carbonyl carbons, ring hydrogens) centers, providing a predictive map for its chemical reactivity and guiding its use in the synthesis of polyesters, pharmaceuticals, and other advanced materials.

This work provides a validated, in-depth understanding of DM-5-MI, offering valuable insights for scientists and professionals engaged in materials science and drug development.

References

- 1. ijsr.net [ijsr.net]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | 20319-44-2 | Benchchem [benchchem.com]

- 4. Dimethyl 5-(benzyloxy)isophthalate [myskinrecipes.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Reactivity of the methoxy group in Dimethyl 5-methoxyisophthalate

<An In-depth Technical Guide to the Reactivity of the Methoxy Group in Dimethyl 5-methoxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules and materials.[1] Its chemical behavior is largely governed by the interplay of its three functional groups: two electron-withdrawing dimethyl ester groups and one electron-donating methoxy group. This guide provides a comprehensive exploration of the reactivity of the methoxy group, offering insights into its influence on the aromatic system and its participation in key chemical transformations. Understanding these principles is paramount for designing rational synthetic strategies and developing novel molecular entities in fields ranging from medicinal chemistry to materials science.

The methoxy group (-OCH₃), an ether functionality attached to the aromatic ring, plays a dual role in modulating the molecule's reactivity. Its oxygen atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance, a phenomenon that significantly enhances the electron density of the aromatic system.[2] This electron-donating nature makes the aromatic ring more susceptible to attack by electrophiles.[3][4] Conversely, the methoxy group itself can be the site of chemical transformation, most notably through ether cleavage reactions.[5] This guide will delve into these distinct aspects of the methoxy group's reactivity within the specific context of the this compound scaffold.

I. Influence of the Methoxy Group on Electrophilic Aromatic Substitution

The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions.[2][4] Its ability to donate electron density into the aromatic ring through resonance far outweighs its inductive electron-withdrawing effect, leading to a net increase in the nucleophilicity of the benzene ring.[2] This activation is significantly greater than that of simple alkyl groups, as evidenced by the fact that anisole (methoxybenzene) reacts with electrophiles orders of magnitude faster than toluene.[2][6]

Directing Effects

In addition to activating the ring, the methoxy group is an ortho, para-director.[3][4] This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the methoxy group. This regioselectivity is a direct consequence of the resonance stabilization of the cationic intermediate (the arenium ion) formed during the reaction.[3] When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing exceptional stability.

However, in this compound, the situation is more complex. The two dimethyl ester groups are strong deactivating groups, withdrawing electron density from the ring and directing incoming electrophiles to the meta position relative to themselves.[3] Therefore, the ultimate regioselectivity of an EAS reaction on this compound will be a result of the competing directing effects of the activating methoxy group and the deactivating ester groups.

The positions ortho to the methoxy group (C4 and C6) are also ortho to one of the ester groups. The position para to the methoxy group is not available for substitution. The position meta to both ester groups (C2) is also ortho to the methoxy group. This complex interplay of electronic effects suggests that electrophilic substitution on this molecule will likely lead to a mixture of products, with the precise outcome dependent on the specific electrophile and reaction conditions.

Illustrative Electrophilic Aromatic Substitution Reactions

While specific examples of EAS reactions on this compound are not extensively documented in readily available literature, we can extrapolate from the known reactivity of similar aromatic ethers. Key EAS reactions include:

-

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

-

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.[7]

-

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using a Lewis acid catalyst.[7]

The strongly deactivating nature of the two ester groups would likely necessitate harsh reaction conditions for these transformations to proceed.

II. Reactivity of the Methoxy Group: Ether Cleavage

The carbon-oxygen bond of the methoxy group in this compound can be cleaved under specific conditions, a reaction known as ether cleavage.[5] This transformation is of significant synthetic utility as it converts the methoxy group into a hydroxyl group, yielding dimethyl 5-hydroxyisophthalate.[1] This phenolic product serves as a valuable intermediate for further functionalization.[8][9][10][11][12]

Ether cleavage is typically achieved under strongly acidic conditions, often with the use of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[5][13] The reaction can also be facilitated by Lewis acids.[14]

Mechanism of Acid-Catalyzed Ether Cleavage

The mechanism of acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the ether oxygen.[5][15]

Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is a crucial step as it converts the poor leaving group (-OCH₃) into a good leaving group (-HOCH₃).[15]

Step 2: Nucleophilic Attack by the Halide Ion Following protonation, a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks one of the carbon atoms attached to the oxygen.

-

Sₙ2 Pathway: In the case of an aryl methyl ether like this compound, the nucleophile will attack the less sterically hindered methyl carbon.[13] This results in the formation of a phenol and a methyl halide. The aryl-oxygen bond is generally resistant to cleavage due to its partial double-bond character from resonance.[13]

-

Sₙ1 Pathway: An Sₙ1 mechanism would involve the formation of a carbocation intermediate. This is less likely for the methyl group but could be relevant for ethers with tertiary or secondary alkyl groups that can form stable carbocations.[5][15]

Experimental Protocol: O-Demethylation of this compound

Caution: Boron trichloride is a toxic and corrosive gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Boron trichloride (1M solution in DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of boron trichloride solution to the cooled, stirring solution.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly quench the reaction by the addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain dimethyl 5-hydroxyisophthalate.

Visualization of Ether Cleavage Mechanism

Caption: Mechanism of acid-catalyzed ether cleavage via an Sₙ2 pathway.

III. Other Reactions Influenced by the Methoxy Group

Nucleophilic Aromatic Substitution (SNAr)

While the electron-donating methoxy group generally deactivates the ring towards nucleophilic attack, the presence of the two strongly electron-withdrawing ester groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] These ester groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.[1][16] The methoxy group itself is not typically a leaving group in SNAr reactions. However, its electronic influence on the stability of the Meisenheimer complex at different positions can affect the regioselectivity if other leaving groups are present on the ring.

Catalytic Cleavage

In addition to strong acids, the cleavage of the C-O bond in aromatic ethers can also be achieved using various metal catalysts.[17][18] These methods often proceed under milder conditions and can offer different selectivity profiles. For instance, palladium-catalyzed hydrogenolysis can be employed for the reductive cleavage of aryl ethers.[17]

IV. Data Summary

| Functional Group | Electronic Effect | Influence on Aromatic Ring | Directing Effect (EAS) |

| Methoxy (-OCH₃) | Electron-donating (resonance) | Activating | ortho, para |

| Dimethyl Ester (-COOCH₃) | Electron-withdrawing | Deactivating | meta |

Conclusion

The methoxy group in this compound is a pivotal functional group that dictates the molecule's reactivity in several key ways. Its strong electron-donating character activates the aromatic ring towards electrophilic substitution, while its directing effects compete with those of the deactivating ester groups. Furthermore, the methoxy group itself is susceptible to cleavage under acidic or catalytic conditions, providing a synthetic handle to access the corresponding phenol, a valuable precursor for further molecular elaboration. A thorough understanding of these reactivity patterns is essential for harnessing the full synthetic potential of this compound in the development of novel chemical entities.

References

- 1. This compound | 20319-44-2 | Benchchem [benchchem.com]

- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. proprep.com [proprep.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. B21565.30 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl 5-hydroxyisophthalate | 13036-02-7 [chemicalbook.com]

- 11. Dimethyl 5-hydroxyisophthalate [wanmaochem.com]

- 12. Dimethyl 5-hydroxyisophthalate | High-Purity Reagent [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 18. recercat.cat [recercat.cat]

Literature review on the synthesis of Dimethyl 5-methoxyisophthalate

Introduction: Dimethyl 5-methoxyisophthalate is a valuable diester compound frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional polymers. Its aromatic core, substituted with two sterically accessible ester groups and an electron-donating methoxy group, makes it a versatile intermediate for a variety of chemical transformations. This technical guide provides an in-depth review of the primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The preparation of this compound can be approached via two principal and reliable synthetic pathways:

-

Direct Methylation of Dimethyl 5-hydroxyisophthalate: A straightforward approach that involves the alkylation of the phenolic hydroxyl group of a readily available precursor.

-

Fischer-Speier Esterification of 5-methoxyisophthalic Acid: A classic and robust method for the formation of esters from a carboxylic acid and an alcohol under acidic conditions.

This guide will elaborate on both methodologies, providing the necessary details for their successful implementation in a laboratory setting.

Strategy 1: Methylation of Dimethyl 5-hydroxyisophthalate

This synthetic route is predicated on the Williamson ether synthesis, where a phenoxide, generated in situ from Dimethyl 5-hydroxyisophthalate, acts as a nucleophile to attack an electrophilic methylating agent. This method is often favored for its mild reaction conditions and high yields.

Reaction Mechanism & Rationale

The synthesis proceeds in a single step wherein the phenolic proton of Dimethyl 5-hydroxyisophthalate is abstracted by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This highly nucleophilic phenoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide, to yield the desired this compound. Acetone is a common solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Experimental Protocol

A detailed, step-by-step methodology for the methylation of Dimethyl 5-hydroxyisophthalate is as follows[1]:

-

Reaction Setup: To a solution of Dimethyl 5-hydroxyisophthalate (1 equivalent) in acetone, add potassium carbonate (2.0-2.5 equivalents). The suspension is stirred at room temperature.

-

Addition of Methylating Agent: Methyl iodide (2.0-2.2 equivalents) is added to the stirred suspension.

-

Reaction Monitoring: The reaction is stirred overnight at room temperature. Progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Visualization of the Workflow

References

Methodological & Application

Application Note & Protocol: Synthesis of Functional Aromatic Polyesters via Polycondensation of Dimethyl 5-Methoxyisophthalate

Abstract

This document provides a comprehensive guide to the synthesis of functional aromatic polyesters using dimethyl 5-methoxyisophthalate as a key monomer. Aromatic polyesters are a significant class of polymers known for their excellent thermal and mechanical properties. The incorporation of a methoxy functional group onto the isophthalate ring introduces a site for potential further modification or can influence the polymer's solubility and thermal characteristics, making these materials highly interesting for advanced applications in drug delivery, specialty coatings, and high-performance materials. This guide details the scientific principles, a step-by-step laboratory protocol for melt polymerization, characterization techniques, and expected material properties.

Introduction: The Significance of Methoxy-Functionalized Aromatic Polyesters